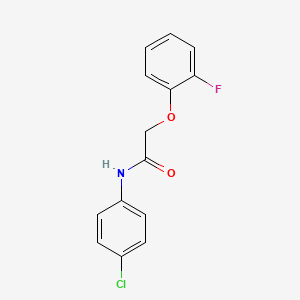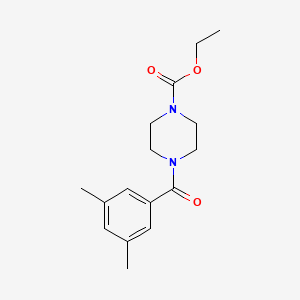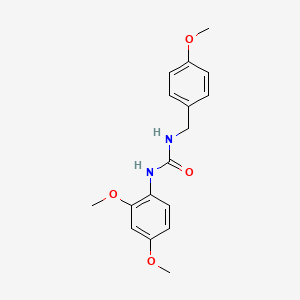
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it has been suggested that the compound acts by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been shown to induce cell cycle arrest and apoptosis, which are processes that lead to the death of cancer cells. In inflammation studies, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to reduce the production of nitric oxide, prostaglandin E2, and cytokines such as IL-1β and TNF-α. In neurodegenerative disease research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to reduce oxidative stress and neuroinflammation, which are processes that contribute to the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has several advantages as a research tool, including its ability to inhibit the activity of various enzymes and modulate signaling pathways involved in cell growth, inflammation, and oxidative stress. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea, including the development of more potent analogs with improved solubility and selectivity for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea and to identify its molecular targets. Future research may also focus on the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea in other fields of medicine, such as cardiovascular disease and metabolic disorders.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Inflammation studies have shown that N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In neurodegenerative disease research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-6-4-12(5-7-13)11-18-17(20)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHTNWLHYYRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)
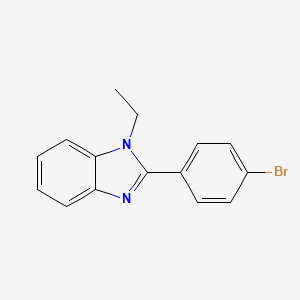
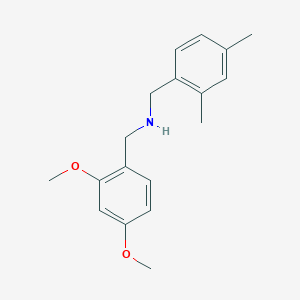
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)
![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
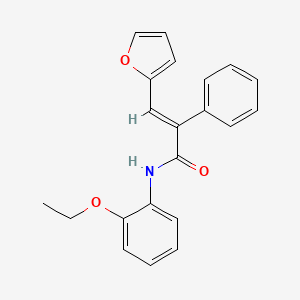
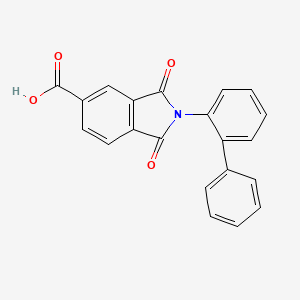
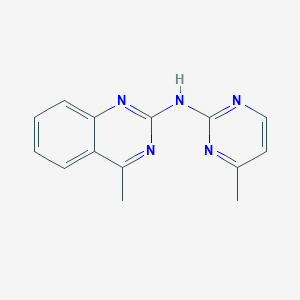
![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
